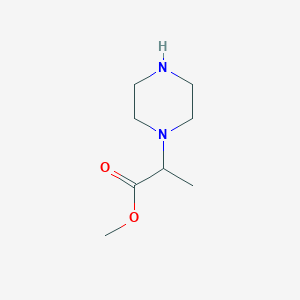

Methyl 2-(piperazin-1-yl)propanoate

Description

Structure

3D Structure

Properties

CAS No. |

201803-58-9 |

|---|---|

Molecular Formula |

C8H16N2O2 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

methyl 2-piperazin-1-ylpropanoate |

InChI |

InChI=1S/C8H16N2O2/c1-7(8(11)12-2)10-5-3-9-4-6-10/h7,9H,3-6H2,1-2H3 |

InChI Key |

VTLTTWLIPWCKKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OC)N1CCNCC1 |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. Through the observation of nuclear spin behavior in a magnetic field, NMR provides rich information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Methyl 2-(piperazin-1-yl)propanoate, a combination of one-dimensional and two-dimensional NMR experiments is essential for complete structural assignment.

Proton (¹H) NMR Studies

Proton (¹H) NMR spectroscopy is instrumental in identifying the number of distinct proton environments and their neighboring protons. While specific experimental data for this compound is not publicly available, analysis of closely related structures, such as 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester, provides insight into the expected spectral features.

In a typical ¹H NMR spectrum of a piperazine-containing propanoate, one would expect to observe distinct signals corresponding to the methyl ester protons, the protons on the propanoate backbone, and the protons of the piperazine (B1678402) ring. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the methyl ester protons (-OCH₃) would likely appear as a singlet in the downfield region, typically around 3.7 ppm. The protons on the piperazine ring would be expected to appear as multiplets in the range of 2.5-3.5 ppm, reflecting their diastereotopic nature and coupling with each other. The methine proton and the methylene (B1212753) protons of the propanoate moiety would also exhibit characteristic chemical shifts and splitting patterns based on their adjacent protons.

Carbon (¹³C) NMR Studies

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

Based on analogous compounds, the carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of 170-175 ppm. The carbon of the methyl ester would appear further upfield, generally around 50-55 ppm. The carbons of the piperazine ring would resonate in the 40-60 ppm region, with potential for slight variations depending on their position relative to the nitrogen atoms and the substituent. The carbons of the propanoate backbone would also have characteristic chemical shifts.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 170-175 |

| Methoxy (O-CH₃) | 50-55 |

| Piperazine Ring Carbons | 40-60 |

| Propanoate Backbone (CH) | 55-65 |

| Propanoate Backbone (CH₂) | 45-55 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. Cross-peaks in a COSY spectrum would confirm the connectivity between the methine and methylene protons of the propanoate backbone and the coupling between protons within the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the direct assignment of a proton signal to its attached carbon atom.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides essential information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate determination of the molecular mass of a compound, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental composition of the molecule. For this compound (C₈H₁₆N₂O₂), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula. Predicted HRMS data for a related compound, methyl 2-methyl-2-piperazin-1-ylpropanoate, shows expected adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound. In ESI-MS, the sample is introduced as a solution, and a high voltage is applied to create a fine spray of charged droplets. The solvent evaporates, leaving gas-phase ions that are then analyzed by the mass spectrometer. This technique typically produces protonated molecules [M+H]⁺, which allows for the direct determination of the molecular weight. For a related compound, 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester, the [M+1]⁺ ion was observed as the base peak in the mass spectrum.

Interactive Data Table: Predicted ESI-MS Adducts for an Analog

| Adduct | Predicted m/z |

| [M+H]⁺ | 187.14411 |

| [M+Na]⁺ | 209.12605 |

| [M+K]⁺ | 225.09999 |

| [M+NH₄]⁺ | 204.17065 |

| Data for the analog Methyl 2-methyl-2-(piperazin-1-yl)propanoate |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the various functional groups within a molecule. By measuring the absorption of infrared radiation at different frequencies, a unique spectral fingerprint is generated. For this compound, the IR spectrum would be expected to display characteristic absorption bands corresponding to its core structural features: the piperazine ring, the ester group, and the aliphatic carbon framework.

The key functional groups and their expected absorption regions are:

N-H Stretch: The secondary amine within the piperazine ring will exhibit a characteristic stretching vibration. Typically, this appears as a moderate to weak band in the 3300-3500 cm⁻¹ region. niscpr.res.in

C-H Stretch: The aliphatic C-H bonds of the methyl, ethyl, and piperazine ring carbons will produce strong absorption bands in the 2800-3000 cm⁻¹ range. niscpr.res.in

C=O Stretch: The carbonyl group of the methyl ester is a strong chromophore in IR spectroscopy and will produce a very strong, sharp absorption band. This is typically found in the 1735-1750 cm⁻¹ region for saturated aliphatic esters.

C-N Stretch: The stretching vibrations of the carbon-nitrogen bonds within the piperazine ring typically appear in the fingerprint region, from 1020-1250 cm⁻¹. niscpr.res.in

C-O Stretch: The ester C-O linkage gives rise to two distinct stretching bands. The C-O-C asymmetric stretch is usually strong and found between 1150-1250 cm⁻¹, while the symmetric stretch appears at a lower frequency.

Vapor phase IR spectroscopy can also be utilized, particularly in conjunction with gas chromatography, to differentiate between closely related isomers by analyzing variations in the fingerprint region (650–1700 cm⁻¹). researchgate.net

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| Secondary Amine | N-H Stretch | 3300 - 3500 | Weak to Medium |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Strong |

| Ester Carbonyl | C=O Stretch | 1735 - 1750 | Strong, Sharp |

| Ester C-O | C-O Stretch | 1150 - 1250 | Strong |

| Aliphatic Amine | C-N Stretch | 1020 - 1250 | Medium |

Chromatographic Methods for Purity Assessment and Isolation in Research

Chromatographic techniques are essential for separating components in a mixture, thereby allowing for the assessment of a compound's purity and its isolation from reaction byproducts or starting materials.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of a non-volatile compound in a research or quality control setting. For a polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is often employed.

However, challenges can arise with highly polar, basic compounds like piperazine derivatives, which may exhibit poor retention on standard C18 columns and elute at or near the solvent front. researchgate.net To achieve good separation and symmetric peak shape, several strategies can be employed. These include the use of specialized polar-embedded or polar-endcapped columns, or the addition of mobile phase modifiers like ion-pairing agents (e.g., heptafluorobutyric acid) or a competing base to reduce peak tailing. researchgate.net In some cases, derivatization of the piperazine amine with a UV-active group like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be used to enhance detection at low concentrations, though this is more common for trace analysis than for purity assessment of the bulk compound. jocpr.comjocpr.com

A typical HPLC system for purity analysis would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol (B129727), often run in a gradient elution mode. nih.gov

Table 2: Representative HPLC Parameters for Analysis of a Piperazine Derivative

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | A: Phosphate Buffer (pH 2-3) B: Acetonitrile nih.gov |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min jocpr.com |

| Detection | UV at ~210 nm (for non-derivatized amine) or other suitable wavelength |

| Column Temp. | 35 °C jocpr.com |

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and widely used technique in synthetic chemistry research to monitor the progress of a reaction, identify compounds, and determine purity. For this compound, a silica (B1680970) gel plate (Silica Gel 60 F254) would serve as the stationary phase due to the polar nature of the compound. nih.govnih.gov

The mobile phase, or eluent, must be carefully chosen to achieve good separation between the desired product and any impurities. A common solvent system for polar amines is a mixture of a polar organic solvent, a weak acid, and water. nih.govnih.gov For instance, a mixture of butanol, acetic acid, and water can be an effective mobile phase for separating polar piperazine compounds. nih.govnih.gov After development, the plate is dried and visualized, typically under UV light at 254 nm, or by staining with a suitable agent like potassium permanganate (B83412) or ninhydrin (B49086) to reveal the separated spots. The retention factor (Rf) value for each spot is then calculated to aid in identification.

Table 3: Example TLC System for a Piperazine Compound

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 Coated Plate nih.gov |

| Mobile Phase | Butanol : Acetic Acid : Water mixture nih.govnih.gov |

| Visualization | UV light (254 nm) or chemical stain (e.g., Potassium Permanganate) |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a destructive analytical technique that provides the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a sample. The experimental results are then compared to the theoretical values calculated from the compound's proposed molecular formula. This comparison is critical for validating the empirical formula and, by extension, supporting the proposed molecular structure.

For this compound, the molecular formula is C₈H₁₆N₂O₂. The theoretical elemental composition is calculated based on the atomic weights of carbon, hydrogen, nitrogen, and oxygen. In a research setting, the synthesized compound would be analyzed, and the experimental percentages obtained must fall within a narrow, acceptable margin of error (typically ±0.4%) of the theoretical values to be considered a valid result.

Table 4: Elemental Composition of this compound (C₈H₁₆N₂O₂)

| Element | Symbol | Atomic Weight | Theoretical % | Experimental % (Hypothetical) |

| Carbon | C | 12.011 | 55.79% | 55.85% |

| Hydrogen | H | 1.008 | 9.36% | 9.41% |

| Nitrogen | N | 14.007 | 16.27% | 16.21% |

| Oxygen | O | 15.999 | 18.58% | 18.53% |

Structure Activity Relationship Sar Studies of Methyl 2 Piperazin 1 Yl Propanoate Analogues

Impact of Piperazine (B1678402) Ring Substitutions on Biological Activity

N-Substitution Effects on Ligand-Target Interactions

Substituents on the nitrogen atoms of the piperazine ring play a pivotal role in defining a ligand's affinity and selectivity for its target. Studies on N-phenylpiperazine benzamide analogues as dopamine (B1211576) D2 and D3 receptor ligands have shown that these substitutions can lead to selective binding. mdpi.com The ability of the N-phenylpiperazine moiety to occupy the orthosteric binding site, while the benzamide portion interacts with a secondary binding pocket unique to the D3 receptor, enhances D3 selectivity. mdpi.com

In a series of heterocyclic analogues designed as dopamine D3 receptor ligands, various N-substitutions on the piperazine ring, including substituted indole rings, were well-tolerated. nih.gov Research indicated that high affinity for the D3 receptor could be maintained even when the heterocyclic ring was connected via an amide or methylene (B1212753) linker, suggesting flexibility in the N-substitution pattern. nih.gov Interestingly, the loss of basicity in the piperazine nitrogen atom connected to an aromatic moiety did not negatively impact receptor affinity, suggesting that this nitrogen may have limited involvement in hydrogen bonding or ionic interactions with these specific dopamine receptors. nih.gov

The enantiomers of one highly potent racemic compound, 10e , demonstrated differential activity, with the (-)-10e enantiomer showing significantly higher affinity for both D2 and D3 receptors compared to its (+)-10e counterpart. nih.gov

Table 1: Binding Affinities (Ki, nM) of Selected Piperazine Analogues at Dopamine Receptors Data sourced from a study on heterocyclic analogues of 5/7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol. nih.gov

| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) |

| (-)-10e | 47.5 | 0.57 |

| (+)-10e | 113 | 3.73 |

| 7-OH-DPAT | 100.2 | 1.8 |

| 5-OH-DPAT | 13.9 | 1.0 |

Positional Isomerism and Stereochemical Influences on Activity

The spatial arrangement of atoms and substituent positions on the piperazine ring are critical determinants of biological activity. researchgate.net Stereochemistry can have a profound impact on drug action, affecting everything from target binding and metabolism to cellular uptake. nih.gov Different enantiomers of a chiral compound often exhibit distinct pharmacological profiles. researchgate.netresearchgate.net This was observed in the case of compound 10e , where the (-) enantiomer was substantially more potent than the (+) enantiomer. nih.gov

The rigidity of the piperazine ring can also be a key factor. In studies of nucleozin, an anti-influenza agent containing a piperazine amide, replacing the flexible piperazine ring with a more rigid 2,5-diazabicyclo[2.2.1]heptane (DBH) system was explored. biorxiv.orgresearchgate.net It has been suggested that the rigidity of the DBH bicycle could lead to better binding ability compared to more flexible piperazine analogues. biorxiv.orgresearchgate.net The evaluation of different diastereomers of these rigid analogues, such as the (1S,4S) and (1R,4R) forms, underscores the importance of stereochemical configuration in achieving optimal target engagement. biorxiv.org The observed loss of activity in more flexible analogues of nucleozin highlights the necessity of the specific conformation provided by the piperazine ring for its antiviral effect. nih.govbiorxiv.org

Modifications of the Propanoate Ester Moiety

The ester group is a common functional group in prodrug design, often used to mask polar groups, increase lipophilicity, and improve membrane permeability. researchgate.netnih.gov Its structure and conformation can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

Alterations to the Alkyl Chain and Alpha-Substitution

Modifying the alkyl portion of an ester can alter its susceptibility to hydrolysis by esterase enzymes, a critical step in the activation of many ester-containing prodrugs. Studies on ester-type prodrugs of propranolol have demonstrated that the rate of hydrolysis is dependent on the structure of the ester moiety. nih.gov As the length of the ester's alkyl chain increases, the rate of hydrolysis can change, and this effect can be tissue-dependent. nih.gov

For instance, the hydrolysis rates for several propranolol esters in phosphate buffer followed a clear trend based on the size and branching of the alkyl group. nih.gov

Table 2: Order of Hydrolysis Rate for Propranolol Ester Prodrugs in Phosphate Buffer (pH 7.4) Data adapted from a study on the stereoselective hydrolysis of propranolol prodrugs. nih.gov

| Ester Moiety | Relative Hydrolysis Rate |

| Acetate (B1210297) | Fastest |

| Propionate | ↓ |

| Butyrate | ↓ |

| Succinate | ↓ |

| Pivalate | Slowest |

These findings indicate that alterations to the alkyl chain of the propanoate group, such as changing its length or introducing branching at the alpha-position, can modulate the rate of ester cleavage, thereby influencing the bioavailability and duration of action of the active compound. nih.gov

Conformational Analysis of the Ester Group in Biological Contexts

The three-dimensional shape, or conformation, of a molecule is crucial for its interaction with biological targets. quimicaorganica.org For molecules containing an ester group, conformational analysis is used to understand the spatial arrangement of the atoms and predict the most stable and biologically relevant shapes. drugdesign.org

Esters predominantly exist in a planar Z (trans) conformation, which is strongly favored over the E (cis) conformation due to a combination of steric and dipole-dipole interactions. researchgate.net The energy difference between these conformers is significant, meaning the population of the "cis" conformation in most acyclic esters is close to zero. drugdesign.org The biological activity of a molecule is dependent on its ability to adopt a specific low-energy conformation—the "bioactive conformation"—that is complementary to the binding site of its target. drugdesign.org Therefore, understanding the preferred conformation of the propanoate ester moiety is essential for designing analogues that can effectively interact with their intended biological targets.

Linker Chemistry and Scaffold Diversity in Piperazine-Containing Systems

The piperazine ring is frequently employed as a versatile linker or central scaffold in the design of complex molecules, including multi-target drugs and Proteolysis Targeting Chimeras (PROTACs). nih.govnih.govsemanticscholar.org Its ability to connect different pharmacophores can improve properties such as aqueous solubility and membrane permeability. nih.govunivie.ac.atacs.org

The insertion of a piperazine moiety into a linker can enhance rigidity and, importantly, introduce a protonable amino group, which can significantly increase water solubility. nih.govsemanticscholar.org The basicity (pKa) of the piperazine nitrogens is highly sensitive to the chemical nature of the adjacent groups. nih.govsemanticscholar.org For example, linking a piperazine ring via an amide bond can reduce the pKa of the nearest nitrogen due to the electron-withdrawing character of the carbonyl group. nih.gov This fine-tuning of the piperazine's protonation state at physiological pH is a key strategy for modulating a drug's physicochemical properties. nih.govsemanticscholar.org

Table 3: Impact of Adjacent Groups on the pKa of the Most Basic Center in Piperazine-Containing Linkers Data adapted from a study on piperazine-containing PROTAC linkers. nih.govsemanticscholar.org

| Linker Moiety Structure | Measured pKa | % Protonated at pH 7.4 (Approx.) |

| Alkyl–piperazine–Alkyl | 7.81 - 7.98 | ~70% |

| Carbonyl–piperazine–Alkyl | 7.06 | < 50% |

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a powerful ligand-based drug design strategy that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For piperazine-containing compounds, these models are instrumental in screening large compound libraries to find new potential hits and in guiding the structural modification of existing leads.

In the context of analogues related to methyl 2-(piperazin-1-yl)propanoate, particularly those targeting enzymes like soluble epoxide hydrolase (sEH), the piperazine moiety is often considered a "secondary" or "tertiary" pharmacophore. nih.govnih.gov While the primary pharmacophore is responsible for the main interaction with the biological target (e.g., a urea group in many sEH inhibitors), the piperazine group plays a crucial role in modulating the compound's physicochemical properties, such as water solubility, which is vital for favorable pharmacokinetics. nih.gov

Research on urea-based sEH inhibitors has shown that the incorporation of a polar, constrained piperazine group can significantly improve drug-like properties. nih.gov A general pharmacophore model for such inhibitors, which can be extrapolated to analogues of this compound, typically includes several key features. The core of the pharmacophore often involves a hydrogen-bond donor and acceptor, commonly part of a urea or amide group, that interacts with the catalytic residues of the target enzyme. This is complemented by hydrophobic or aromatic features that occupy specific pockets within the binding site. nih.gov

A hypothetical pharmacophore model for a this compound analogue targeting an enzyme like sEH would likely consist of the features detailed in the table below.

| Pharmacophoric Feature | Description | Potential Role of this compound Scaffold |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond from the target protein. | The carbonyl oxygen of the methyl propanoate group and the nitrogen atoms of the piperazine ring. |

| Positive Ionizable (PI) | A group that is positively charged at physiological pH, often an amine. | One of the piperazine nitrogen atoms can be protonated, allowing for ionic interactions. |

| Hydrophobic/Aromatic (HY/AR) | Non-polar groups that can engage in van der Waals or π-π stacking interactions with the target. | While the core scaffold is largely aliphatic, hydrophobic interactions can be introduced through other substituents on the piperazine ring or the main pharmacophore. |

| Excluded Volume | Regions in space that should not be occupied by the ligand to avoid steric clashes with the protein. | Defines the conformational constraints of the propanoate side chain and other substituents. |

This ligand-based approach allows for the rational design of new analogues by ensuring that proposed modifications retain these crucial pharmacophoric features, thereby increasing the probability of synthesizing active compounds.

Structure-Based Drug Design Insights Utilizing this compound Scaffolds

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target, often obtained from X-ray crystallography or cryo-electron microscopy, to design ligands with high affinity and selectivity. For enzymes like soluble epoxide hydrolase (sEH), a target for which many piperazine-containing inhibitors have been developed, SBDD has been instrumental.

The active site of human sEH features a catalytic triad (Asp335, Tyr383, and Tyr466) situated within an L-shaped hydrophobic tunnel. acgpubs.org Molecular docking studies of piperazine-based urea inhibitors into the crystal structure of sEH (e.g., PDB code: 1ZD3) have revealed key interactions that drive binding. nih.gov The urea moiety typically forms crucial hydrogen bonds with the catalytic triad, anchoring the inhibitor in the active site. The rest of the inhibitor then occupies the hydrophobic pocket.

When considering a scaffold like this compound as part of an sEH inhibitor, the piperazine ring and its substituents would be positioned within this hydrophobic region. The piperazine ring itself can enhance solubility and provide a rigid scaffold to correctly orient other functional groups. nih.gov The methyl propanoate side chain could potentially form additional interactions with residues lining the active site.

Based on the known structure of the sEH active site, the potential interactions for a hypothetical inhibitor containing the this compound scaffold can be inferred.

| Structural Component | Potential Interacting Residues in sEH Active Site | Type of Interaction |

|---|---|---|

| Primary Pharmacophore (e.g., Urea/Amide) | Asp335, Tyr383, Tyr466 | Hydrogen Bonding |

| Piperazine Ring | Hydrophobic residues lining the binding tunnel | Van der Waals / Hydrophobic Interactions |

| Methyl Propanoate Carbonyl Oxygen | Potential hydrogen bond donors near the binding pocket entrance | Hydrogen Bonding |

| Methyl Propanoate Alkyl Chain | Hydrophobic residues | Van der Waals / Hydrophobic Interactions |

Structure-based optimization efforts on piperazine-containing sEH inhibitors have focused on modifying the linkers and substituents around the core pharmacophore to achieve a better balance between potency and drug-like properties. nih.gov The flexibility and polarity offered by a substituent like this compound could be strategically utilized in SBDD to fine-tune the binding affinity and pharmacokinetic profile of a lead compound. The ester functionality, in particular, may offer advantages over a more polar carboxylic acid by improving cell permeability, while still being able to engage in favorable interactions within the active site.

Pharmacological and Biological Research Investigations Preclinical, in Vitro, and in Vivo Animal Models

Evaluation of Binding Affinities to Specific Molecular Targets (In Vitro)

The affinity of methyl 2-(piperazin-1-yl)propanoate derivatives for various receptors, enzymes, and transporters has been assessed through in vitro assays to elucidate their mechanisms of action and selectivity profiles.

Receptor Binding Assays (e.g., 5-HT7 Receptors, 5-HT2A Receptors, D2 Receptors)

The interaction of piperazine-containing compounds with serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors is a key area of investigation due to the role of these receptors in central nervous system disorders.

5-HT7 Receptors: A series of piperazin-1-yl substituted unfused heterobiaryls were synthesized and evaluated as 5-HT7 receptor ligands. nih.gov The research aimed to understand the structural features influencing binding affinity, using 4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine as a model compound. nih.gov It was found that substituting the 6th position of the pyrimidine (B1678525) ring with an alkyl group significantly increased binding affinity. nih.gov Specifically, ethyl and butylpyrimidine analogs (compounds 12 and 13) demonstrated high 5-HT7 binding affinity and showed antagonistic properties in functional assays. nih.gov Compound 13, in particular, was identified as a multi-receptor agent with affinity for 5-HT7, 5-HT2A, 5-HT6, and D2 receptors. nih.gov Another study prepared a series of N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] sulfonamides, with most compounds showing IC50 values between 12-580 nM for 5-HT7 receptors. nih.gov

5-HT2A Receptors: Derivatives of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione were synthesized and their affinities for 5-HT1A and 5-HT2A receptors were determined. nih.gov Compounds with a two-carbon (ethylene) spacer between the piperazine (B1678402) and the dione (B5365651) fragments showed potent 5-HT1A affinity, while derivatives with a 3-chloro substituent also exhibited distinct affinity for 5-HT2A receptors. nih.gov In silico studies on arylpiperazine derivatives have explored their binding modes to the 5-HT2A receptor, suggesting they bind to an antagonist site (Site 2) in either a planar or a long-chained configuration. mdpi.com

D2 Receptors: The binding affinities of various N-phenylpiperazine analogs have been evaluated at human D2 and D3 dopamine receptors. mdpi.com Simple N-arylpiperazines generally showed low affinity for D2 receptors. mdpi.com However, modifications to create more complex bitopic ligands, which can interact with both the orthosteric and a secondary binding site, have been explored to enhance affinity and selectivity. mdpi.com A study on hybrid derivatives of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-1-ol/-2-amino versions investigated their impact on dopamine D2/D3 receptor activity. nih.gov Functionalization of an amino group with different sulfonamides significantly improved D3 affinity, while modifications to hydroxyl and amino groups generally modulated affinity and led to a loss of agonist potency. nih.gov

Table 1: Receptor Binding Affinities of Selected Piperazine Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target Receptor | Key Findings | Reference |

|---|---|---|---|

| Piperazin-1-yl substituted unfused heterobiaryls | 5-HT7 | Alkyl substitution at pyrimidine position 6 increased affinity. | nih.gov |

| N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] sulfonamides | 5-HT7 | Most compounds showed IC50 values in the range of 12-580 nM. | nih.gov |

| N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro-diones | 5-HT2A | Derivatives with a 3-chloro substituent showed distinct affinity. | nih.gov |

| N-Phenylpiperazine analogs | D2/D3 | Simple analogs have low affinity; bitopic ligands are explored for higher affinity. | mdpi.com |

| Hybrid naphthalen-piperazine derivatives | D2/D3 | Sulfonamide functionalization improved D3 affinity. | nih.gov |

Enzyme Inhibition Studies (e.g., IMPDH, Kinases)

The inhibitory potential of this compound derivatives against clinically relevant enzymes has been explored, particularly in the context of cancer and infectious diseases.

IMPDH (Inosine-5′-monophosphate dehydrogenase): IMPDH is a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides, making it a target for antimicrobial and anticancer therapies. nih.govscbt.com A fragment-based approach was used to identify inhibitors of Mycobacterium tuberculosis IMPDH. acs.org This led to the discovery of a phenylimidazole fragment that binds to the NAD+ pocket of the enzyme. acs.org Optimization of this fragment resulted in compounds with nanomolar affinity, representing a significant improvement over the initial hit. acs.org While not directly this compound, this highlights a strategy where piperazine-like fragments contribute to enzyme inhibition. Another antiviral compound, 2-vinylinosine, is believed to exert its effect by being converted to its monophosphate form, which then potently inhibits IMPDH. nih.gov

Kinases: Piperazine derivatives are known to exhibit anticancer activity through the inhibition of various protein kinases. nih.gov For instance, a series of substituted 2-(aminopyrimidinyl)thiazole-5-carboxamides containing a piperazine moiety were identified as potent dual Src/Abl kinase inhibitors. exlibrisgroup.com One compound from this series, BMS-354825, showed excellent antiproliferative activity and robust in vivo antitumor activity in a chronic myelogenous leukemia model. exlibrisgroup.com Furthermore, 3-(piperazinylmethyl)benzofuran derivatives have been identified as novel type II CDK2 inhibitors. nih.gov The most potent compounds in this series showed IC50 values comparable to the reference inhibitor staurosporine. nih.gov

Table 2: Enzyme Inhibition Data for Selected Piperazine Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target Enzyme | Inhibition Data | Key Findings | Reference |

|---|---|---|---|---|

| Phenylimidazole derivatives | M. tuberculosis IMPDH | IC50 = 0.47 to 0.69 µM | Optimization of a fragment hit led to nanomolar affinity. | acs.org |

| 2-vinylinosine monophosphate | IMPDH | Ki = 3.98 µM | Potent inhibitor of IMPDH. | nih.gov |

| Substituted 2-(aminopyrimidinyl)thiazoles | Src/Abl Kinase | Not specified | Identified as potent dual inhibitors with in vivo antitumor activity. | exlibrisgroup.com |

| 3-(piperazinylmethyl)benzofuran derivatives | CDK2 | IC50 ≈ 53-66 nM | Showed inhibitory activity comparable to staurosporine. | nih.gov |

Transporter Modulation Assays (e.g., Equilibrative Nucleoside Transporters)

Equilibrative nucleoside transporters (ENTs) are transmembrane proteins that play a vital role in nucleoside salvage pathways and the transport of nucleoside analog drugs. nih.gov A study focused on analogs of FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine), a known ENT inhibitor with selectivity for ENT2 over ENT1. nih.gov The structure-activity relationship study of these analogs revealed that the presence of a methyl group could drastically increase the potency, a phenomenon sometimes referred to as the "magic methyl effect" in medicinal chemistry. nih.gov This highlights the importance of subtle structural modifications in modulating the interaction of piperazine-containing compounds with transporters.

Cellular Activity Profiling (In Vitro)

The effects of this compound derivatives have been evaluated in various cell-based assays to determine their potential as therapeutic agents, particularly in oncology and infectious diseases.

Cytotoxicity and Antiproliferative Studies in Cancer Cell Lines

A number of studies have demonstrated the cytotoxic and antiproliferative effects of piperazine derivatives against various human cancer cell lines.

A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effects against four human cancer cell lines: K562 (leukemia), Colo-205 (colon), MDA-MB 231 (breast), and IMR-32 (neuroblastoma). nih.gov Several compounds in the series (6d, 6e, and 6i) showed good activity against all cell lines tested, with the exception of K562. nih.gov

In another study, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives were synthesized and assessed for cytotoxicity against non-cancerous fibroblast (3T3) and breast cancer (4T1) cell lines. nih.gov Among the synthesized compounds, one derivative (SA5) was found to be the most potent against 4T1 breast cancer cells, showing viability of less than 80% at a concentration of 0.7 µM. nih.gov

Table 3: Antiproliferative Activity of Selected Piperazine Derivatives This table is interactive. You can sort and filter the data.

| Compound Series | Cell Line | Activity | Key Findings | Reference |

|---|---|---|---|---|

| 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-ones | Colo-205, MDA-MB 231, IMR-32 | Good | Compounds 6d, 6e, and 6i showed notable activity. | nih.gov |

| Piperazine-linked 1,8-naphthalimide-arylsulfonyls | 4T1 (Breast Cancer) | Potent | Compound SA5 was the most potent in the series. | nih.gov |

Antimicrobial Efficacy (Antibacterial, Antifungal) in Culture Models

The piperazine scaffold is present in several antimicrobial agents, and novel derivatives are continuously being explored for their efficacy against a range of pathogens.

A study on new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines reported their antibacterial and antifungal activities. nih.gov One compound (3k) was identified as the most potent, with Listeria monocytogenes being the most sensitive bacterium. nih.gov Notably, three compounds from this series (3d, 3g, and 3k) were more potent than ampicillin (B1664943) against methicillin-resistant S. aureus (MRSA). nih.gov The same compound (3k) also exhibited the best antifungal activity, with Trichoderma viride being the most sensitive fungus. nih.gov

Another investigation synthesized a series of N-alkyl and N-aryl piperazine derivatives and tested them against several bacterial and fungal strains. nih.gov All synthesized compounds showed significant activity against the tested bacterial strains (Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, and Escherichia coli) but were less active against the fungal strains (Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger). nih.gov

Furthermore, the compound 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) was synthesized and shown to exhibit antimicrobial activity against strains of Staphylococcus epidermidis, Staphylococcus aureus, and MRSA. mdpi.com

Table 4: Antimicrobial Activity of Selected Piperazine Derivatives This table is interactive. You can sort and filter the data.

| Compound Series | Target Organism(s) | Activity | Key Findings | Reference |

|---|---|---|---|---|

| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides | Bacteria (L. monocytogenes, MRSA), Fungi (T. viride) | Potent | Compound 3k was the most potent antibacterial and antifungal agent. Several compounds were more active than ampicillin against MRSA. | nih.gov |

| N-alkyl and N-aryl piperazine derivatives | Bacteria (S. aureus, P. aeruginosa, etc.) | Significant | Broad antibacterial activity was observed. | nih.gov |

| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | Staphylococcus strains (including MRSA) | Active | Demonstrated efficacy against pathogenic staphylococci. | mdpi.com |

Investigation of Mechanism of Action at the Molecular and Cellular Level (In Vitro)

The precise molecular and cellular mechanisms of action for this compound have not been elucidated in the available scientific literature.

There is no published research specifically examining the effects of this compound on signal transduction pathways, including the modulation of cyclic AMP (cAMP) production. The cAMP signaling cascade is a crucial pathway in cellular communication, and its modulation can lead to various physiological effects. nih.govnih.gov However, whether this compound interacts with components of this pathway, such as G protein-coupled receptors or adenylyl cyclase, remains uninvestigated.

| Pathway Component | Assay Type | Outcome |

| cAMP Production | In vitro cellular assays | Data not available |

No studies have been published that identify specific molecular targets of this compound. Target engagement studies are critical for understanding a compound's mechanism of action. For instance, Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a known target for certain antitubercular agents. nih.govnih.govresearchgate.net However, there is no evidence to suggest that this compound engages with DprE1 or any other specific biological target.

| Target | Binding/Inhibition Assay | Result |

| DprE1 | Enzymatic or binding assays | Data not available |

Computational Chemistry and Molecular Modeling for Mechanistic Understanding and Prediction

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme, to form a stable complex. impactfactor.org This method is instrumental in understanding the binding mode and affinity of potential drug candidates.

In the context of Methyl 2-(piperazin-1-yl)propanoate, docking simulations would be employed to screen its binding potential against various known therapeutic targets. Studies on related piperazine (B1678402) derivatives have successfully used this approach to identify and optimize ligands for targets such as urease, acetylcholinesterase (AChE), and the sigma-1 receptor (S1R). nih.govnih.govnih.gov The process involves preparing the three-dimensional structure of the ligand and the target receptor. The docking algorithm, such as those used in AutoDock or Glide, then explores possible binding poses of the ligand within the receptor's active site, calculating a score for each pose to estimate binding affinity. jetir.orgsemanticscholar.org

Research on similar piperazine compounds has shown that the piperazine nitrogen atoms are often crucial for forming hydrogen bonds with amino acid residues in the target's active site, while the rest of the scaffold can engage in hydrophobic and van der Waals interactions. nih.govjetir.org For example, in a docking study of piperazine derivatives against urease, interactions with key nickel ions and surrounding residues in the active site were found to be critical for inhibitory activity. nih.gov A hypothetical docking study of this compound against several protein targets might yield results similar to those shown in the table below, where lower binding energy scores indicate higher predicted affinity.

| Target Protein | PDB ID | Binding Energy (kcal/mol) (Hypothetical) | Interacting Residues (Example) |

| Acetylcholinesterase | 1EVE | -7.8 | TYR333, TRP83, PHE329 |

| Urease | 4H9E | -6.5 | HIS136, ASP360 |

| Sigma-1 Receptor | 5HK1 | -8.2 | GLU172, TYR103 |

This table presents hypothetical data based on typical results from docking studies of piperazine derivatives against known targets. nih.govjetir.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Following molecular docking, molecular dynamics (MD) simulations are often performed to provide a more dynamic and realistic understanding of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the docked pose and the analysis of conformational changes in both the ligand and the protein. rsc.orgmdpi.com

For the this compound-protein complex, an MD simulation would reveal the stability of the initial binding mode predicted by docking. nih.gov Key parameters such as the Root Mean Square Deviation (RMSD) of the complex over the simulation period (e.g., 100 nanoseconds) are analyzed; a stable RMSD plot suggests a stable binding. nih.gov Furthermore, the Root Mean Square Fluctuation (RMSF) can pinpoint which parts of the complex are more flexible. Computational studies of the piperazine ring itself have shown that it most stably exists in chair conformations, a feature that MD simulations would dynamically model within a binding pocket. ntis.gov MD simulations on related complexes have confirmed the stability of ligand binding and highlighted the specific amino acid residues that maintain crucial interactions throughout the simulation. researchgate.netsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with known biological activities (e.g., IC50 values) would be required. mdpi.com

Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. For piperazine derivatives, these descriptors often include electronic properties (e.g., Lowest Unoccupied Molecular Orbital energy, ELUMO), steric properties (e.g., molar refractivity, MR), and topological properties (e.g., topological polar surface area, PSA). nih.govmdpi.com A statistical method, such as multiple linear regression (MLR), is then used to generate an equation that links these descriptors to the activity.

A representative QSAR model for a series of piperazine derivatives might look like the following equation: pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... nih.gov

Studies on piperazine-based mTORC1 inhibitors have successfully used QSAR to identify key descriptors like ELUMO, aqueous solubility (Log S), and PSA as being significantly correlated with inhibitory activity. mdpi.com Such models are valuable for predicting the activity of new, unsynthesized analogues of this compound, thereby guiding the design of more potent compounds.

| Descriptor Type | Example Descriptor | Typical Influence on Activity |

| Electronic | ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Correlates with electron-accepting ability |

| Physicochemical | Log S (Aqueous Solubility) | Affects bioavailability |

| Topological | PSA (Topological Polar Surface Area) | Influences membrane permeability |

| Steric | MR (Molar Refractivity) | Relates to molecular volume and binding site fit |

This table lists common descriptors used in QSAR studies of piperazine derivatives and their general significance. mdpi.com

Virtual Screening and De Novo Design for Lead Compound Identification

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.com If this compound were identified as a hit compound, its structure could be used as a template in a ligand-based virtual screening to find similar molecules in databases like PubChem or ZINC. nih.gov Alternatively, in a structure-based approach, the binding site of a target protein would be used to screen libraries for compounds that are sterically and electronically complementary. mdpi.com

De novo design takes this a step further by using computational algorithms to build novel molecules from scratch. These methods can use the binding pocket of a target as a template to piece together fragments or grow a new molecule atom-by-atom, ensuring an optimal fit. The this compound scaffold could serve as a starting fragment in such a design process, with the software suggesting modifications to improve binding affinity and other properties.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties in Research Lead Prioritization

In addition to predicting binding affinity, computational models are essential for evaluating the pharmacokinetic properties of a potential drug candidate, summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov In silico tools like SwissADME and others can predict these properties for this compound based solely on its molecular structure. impactfactor.org

| ADME Property | Predicted Value (Hypothetical) | Significance |

| Lipophilicity (LogP) | 1.8 | Influences solubility and membrane permeability |

| Water Solubility | Good | Crucial for administration and distribution |

| GI Absorption | High | Predicts potential for oral bioavailability |

| BBB Permeant | No | Indicates whether the compound is likely to enter the central nervous system |

| CYP Inhibitor | No (for major isoforms) | Predicts potential for drug-drug interactions |

This table presents a hypothetical in silico ADME profile for this compound, based on typical predictions for similar small molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.